molecular formula C40H25O4P B3161591 (R)-(-)-VAPOL hydrogenphosphate CAS No. 871130-17-5

(R)-(-)-VAPOL hydrogenphosphate

Cat. No. B3161591
CAS RN: 871130-17-5
M. Wt: 600.6 g/mol
InChI Key: YKIJNEDTUDPMNC-UHFFFAOYSA-N
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Description

VAPOL is a chiral ligand used in various chemical reactions, including the formation of phosphoric acids. Hydrogen phosphate, on the other hand, is an inorganic ion with the formula [HPO4]2− or [H2PO4]− .


Chemical Reactions Analysis

The chemical reactions involving “®-(-)-VAPOL hydrogenphosphate” would depend on the conditions and reactants present. As a phosphate compound, it could potentially participate in a variety of reactions .

Scientific Research Applications

Synthesis and Production

  • Gram-Scale Preparation : (R)-(-)-VAPOL hydrogenphosphate has been synthesized on a gram-scale using commercially available materials. This method is highly reproducible and yields high quantities of the compound, indicating its potential for large-scale production (Desai et al., 2010).

Applications in Organic Synthesis

  • Enantioselective Synthesis : This compound has been used in the enantioselective synthesis of β-amidophenylthioethers. Its application in the desymmetrization of N-acylaziridines with Me(3)SiSPh, catalyzed by both (R) and (S) forms, results in high enantioselectivity and efficiency (Della Sala & Lattanzi, 2009).

NMR Sensing Applications

  • NMR for Sensing Chiral Amines and Acids : (R)-VAPOL-phosphoric acid is proposed as an effective chiral solvating agent for discriminating amines and acids with multiple functional groups. This application is significant in pharmaceuticals, biology, and chemistry for enantiomeric discrimination using NMR spectroscopy (Prasad, Mogurampelly & Chaudhari, 2020).

Catalyst in Chemical Reactions

  • Catalytic Asymmetric Reactions : Studies have shown that this compound acts as a catalyst in the desymmetrization of meso-aziridines with various compounds. This suggests its application as a versatile catalyst in creating specific molecular configurations (Sala, 2013).

Biomedical Applications

  • In Biomedical Research : Applications of this compound in biomedical research, particularly in the development of drug delivery systems and other medical technologies, are under investigation. However, detailed studies specific to this compound are limited in the current literature.

Environmental and Agricultural Applications

  • Application in Agriculture : Research has been conducted on the interaction of various phosphates, including VAPOL hydrogenphosphate, with soil microorganisms and plants. This indicates potential applications in enhancing agricultural productivity and soil health (Singh & Singh, 1993).

Safety and Hazards

The safety and hazards of “®-(-)-VAPOL hydrogenphosphate” would depend on its specific properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on “®-(-)-VAPOL hydrogenphosphate” would likely depend on its potential applications. For example, if it has promising catalytic properties, research might focus on optimizing its synthesis and exploring its use in various reactions .

properties

IUPAC Name

17-hydroxy-3,31-diphenyl-16,18-dioxa-17λ5-phosphaheptacyclo[17.12.0.02,15.05,14.08,13.020,29.021,26]hentriaconta-1(31),2,4,6,8,10,12,14,19,21,23,25,27,29-tetradecaene 17-oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H25O4P/c41-45(42)43-39-35-29(21-19-27-15-7-9-17-31(27)35)23-33(25-11-3-1-4-12-25)37(39)38-34(26-13-5-2-6-14-26)24-30-22-20-28-16-8-10-18-32(28)36(30)40(38)44-45/h1-24H,(H,41,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKIJNEDTUDPMNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C4=C(C=C5C=CC6=CC=CC=C6C5=C4OP(=O)(OC3=C7C(=C2)C=CC8=CC=CC=C87)O)C9=CC=CC=C9
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H25O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

600.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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